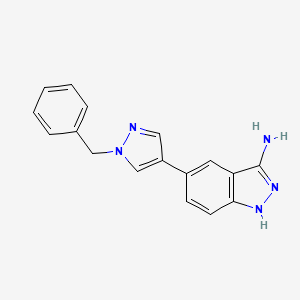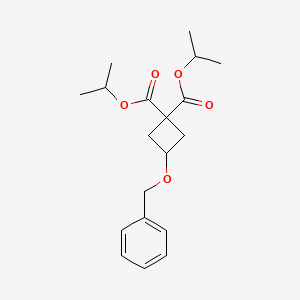![molecular formula C24H34N2O12 B1404350 3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid CAS No. 651354-82-4](/img/structure/B1404350.png)
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Descripción general
Descripción
Organic compounds are typically described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain carboxylic acid, ether, and amine functional groups, which would influence its chemical behavior.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building upon the existing structure. Common techniques might include condensation reactions, substitution reactions, or the use of protecting groups.Molecular Structure Analysis
Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to determine the molecular structure of an organic compound.Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. Carboxylic acids, for example, can participate in reactions such as esterification or decarboxylation.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and acidity/basicity, can be determined through various laboratory experiments.Aplicaciones Científicas De Investigación
PPARgamma Agonists for Antidiabetic Activity : A study by Cobb et al. (1998) discussed derivatives of a similar compound, highlighting their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic effects in rodent models. This implies potential applications in diabetes management.
Complexing Agents for Metal Ions : The work by Kudyakova et al. (2009) on related compounds shows their ability to act as ligands forming complexes with nickel(ii) and copper(ii) ions. This suggests their use in metal ion sequestration or extraction processes.
Catalytic Conversion in Organic Synthesis : Liu et al. (2021) reported the use of related compounds in the catalytic conversion of alcohols to carboxylic acids using heteropolyoxometalates, suggesting applications in green chemistry and organic synthesis. (Liu et al., 2021)
Synthesis of Liquid-Crystalline Networks : Kihara et al. (1996) described the synthesis of tricarboxylic acids, similar to the subject compound, for creating supramolecular liquid-crystalline networks. This has potential applications in material science, particularly in the development of new liquid-crystal displays. (Kihara et al., 1996)
Safety And Hazards
Safety data would typically be provided by material safety data sheets (MSDS), which include information on the compound’s toxicity, flammability, and potential health effects.
Direcciones Futuras
The future study of a complex organic compound could involve exploring its potential uses, such as in pharmaceuticals or materials science, or investigating its behavior under different conditions.
Please note that this is a general overview and the specific details would depend on the exact nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting a specialist or conducting a thorough literature search.
Propiedades
IUPAC Name |
3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[3-(phenylmethoxycarbonylamino)propanoylamino]propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O12/c27-19(6-10-25-23(34)38-14-18-4-2-1-3-5-18)26-24(15-35-11-7-20(28)29,16-36-12-8-21(30)31)17-37-13-9-22(32)33/h1-5H,6-17H2,(H,25,34)(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRAOMDSMMMTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



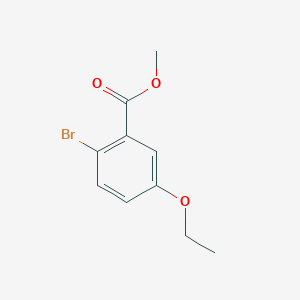
![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)
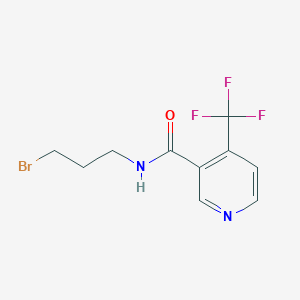

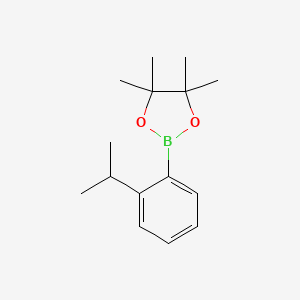
![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)
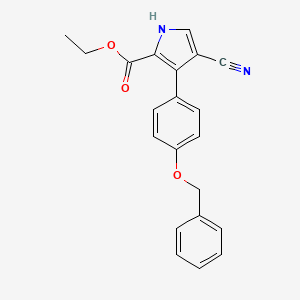
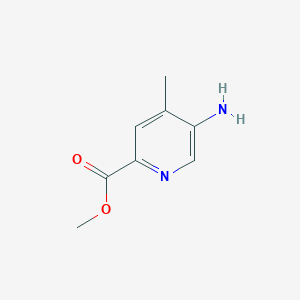
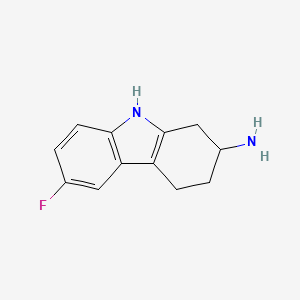
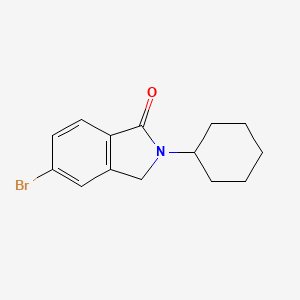
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)
